molecular formula C21H23N5O3 B2616466 1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(3-methoxyphenyl)urea CAS No. 1021091-02-0

1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(3-methoxyphenyl)urea

Cat. No. B2616466
CAS RN: 1021091-02-0
M. Wt: 393.447
InChI Key: UTXZTPZEWCXPGE-UHFFFAOYSA-N
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Description

“1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(3-methoxyphenyl)urea” is a complex organic compound. It contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains an ethoxy group (C2H5O-), a methoxy group (CH3O-), and a urea group (NH2-CO-NH2).

Scientific Research Applications

Synthesis and Reactions

  • Studies on pyrimidine derivatives highlight the reaction of 4-alkoxypyrimidine 1-oxides with phenyl isocyanate, producing compounds including 2-anilino-4-ethoxy-6-methylpyrimidine and related urea derivatives. This demonstrates the compound's reactivity and potential in synthesizing various pyrimidine-based compounds with potential applications in material science and pharmaceutical research (Yamanaka, Niitsuma, & Sakamoto, 1979).

Phototransformation Studies

  • The phototransformation of chlorimuron-ethyl, a related compound, in aqueous solutions provides insight into the stability and degradation pathways of urea derivatives under various pH conditions and exposure to light. This research can help understand the environmental fate and photochemical behavior of similar urea-based compounds (Choudhury & Dureja, 1996).

Enzyme Inhibition and Anticancer Investigations

  • A study on unsymmetrical 1,3-disubstituted ureas, including derivatives similar to the compound , investigated their enzyme inhibition and anticancer properties. This research provides insights into the compound's potential biomedical applications and its interaction with biological targets (Mustafa, Perveen, & Khan, 2014).

Anion Recognition and Gelation Properties

  • Research into low molecular weight salt hydrogelators, including derivatives of phenyl ureas, explores the influence of anions on gelation behavior and physical properties. This study highlights the compound's potential applications in materials science, particularly in designing responsive materials and sensors (Lloyd & Steed, 2011).

Antimicrobial Activity

  • Synthesis and evaluation of 4-(1-naphthyl)-6-arylpyrimidin-2-(1H)-ones, which share structural similarities with the compound , have shown significant antimicrobial activity against several standard strains. This suggests potential applications in developing new antimicrobial agents (Vijayaramalingam, Chandrasekaran, & Nagarajan, 2007).

properties

IUPAC Name

1-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]-3-(3-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O3/c1-4-29-20-13-19(22-14(2)23-20)24-15-8-10-16(11-9-15)25-21(27)26-17-6-5-7-18(12-17)28-3/h5-13H,4H2,1-3H3,(H,22,23,24)(H2,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTXZTPZEWCXPGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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